2-Methylindoline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11N |

|---|---|

Poids moléculaire |

136.21 g/mol |

Nom IUPAC |

2-(trideuteriomethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |

Clé InChI |

QRWRJDVVXAXGBT-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1CC2=CC=CC=C2N1 |

SMILES canonique |

CC1CC2=CC=CC=C2N1 |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 2-Methylindoline-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methylindoline-d3, a deuterated isotopologue of 2-methylindoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds. This guide covers the fundamental physicochemical properties, structural details, and potential applications in research, with a focus on its utility in pharmacokinetic studies. While specific experimental data for the deuterated compound is limited in publicly accessible literature, this guide also provides information on the non-deuterated analog and discusses the expected impact of deuterium labeling.

Chemical Properties

This compound, also known as 2-(trideuteriomethyl)-2,3-dihydro-1H-indole, is a stable isotope-labeled form of 2-methylindoline where the three hydrogen atoms of the methyl group are replaced with deuterium.[1] This isotopic substitution is a powerful tool in various scientific disciplines, particularly in drug discovery and development, for investigating reaction mechanisms and metabolic pathways.[2][3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated 2-Methylindoline is also provided where available.

| Property | This compound | 2-Methylindoline (Non-deuterated) |

| Molecular Formula | C₉H₈D₃N[1] | C₉H₁₁N |

| Molecular Weight | 136.21 g/mol | 133.19 g/mol |

| CAS Number | 1246815-31-5 | 6872-06-6 |

| Appearance | Not specified (likely a liquid) | Colorless to yellow clear liquid |

| Boiling Point | Not specified | 228-229 °C |

| Density | Not specified | 1.023 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.569 |

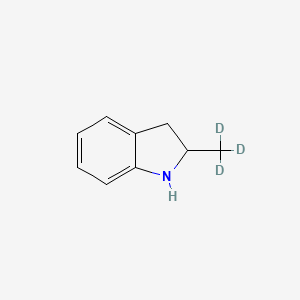

Chemical Structure

The structural representation of this compound is crucial for understanding its chemical behavior. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, with a deuterated methyl group at the 2-position.

Structural Identifiers

| Identifier | This compound |

| SMILES | [2H]C([2H])([2H])C1Cc2ccccc2N1 |

| InChI | InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |

Structural Diagram

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-Methylindoline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methylindoline-d3, a deuterated analog of 2-methylindoline. The strategic incorporation of deuterium at the 2-methyl position offers a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays. This document outlines a robust three-step synthesis, commencing with commercially available starting materials, and provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound, where the three deuterium atoms are located on the methyl group, is most effectively achieved by introducing the deuterated methyl group early in the synthetic sequence. A logical and well-documented approach involves the preparation of 2-methyl-d3-indole as a key intermediate, followed by its reduction to the desired this compound. This strategy ensures high isotopic incorporation and avoids potentially non-selective H/D exchange reactions on the final indoline ring.

The proposed three-step synthesis is as follows:

-

N-Acetylation-d3 of o-Toluidine: Reaction of o-toluidine with a trideuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to form N-(o-tolyl)acetamide-d3.

-

Cyclization to 2-Methyl-d3-indole: Intramolecular cyclization of N-(o-tolyl)acetamide-d3 using a strong base, such as sodium amide, to yield 2-methyl-d3-indole.

-

Catalytic Hydrogenation to this compound: Reduction of the indole ring of 2-methyl-d3-indole using a heterogeneous catalyst, such as palladium on carbon, under a hydrogen atmosphere to afford the final product, this compound.

This synthetic route is based on well-established named reactions and procedures, adapted for the introduction of the isotopic label.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of the non-deuterated analogs and are expected to be directly applicable to the synthesis of this compound.

Step 1: Synthesis of N-(o-tolyl)acetamide-d3

Materials:

-

o-Toluidine

-

Acetic anhydride-d6 (or Acetyl-d3 chloride)

-

Pyridine (optional, as catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve o-toluidine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride-d6 (1.1 eq) dropwise to the stirred solution. If the reaction is sluggish, a catalytic amount of pyridine can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(o-tolyl)acetamide-d3, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of 2-Methyl-d3-indole

This procedure is adapted from the Madelung indole synthesis.

Materials:

-

N-(o-tolyl)acetamide-d3

-

Sodium amide (NaNH2)

-

High-boiling point inert solvent (e.g., mineral oil, N,N-dimethylaniline)

-

Ethanol

-

Water

-

Ether or other suitable extraction solvent

Procedure:

-

In a Claisen flask or a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place finely divided sodium amide (2.0 eq).

-

Add N-(o-tolyl)acetamide-d3 (1.0 eq) to the flask.

-

Add a high-boiling point inert solvent to create a stirrable slurry.

-

Under a slow stream of nitrogen, heat the mixture in a metal bath to 240-260 °C for approximately 10-15 minutes. A vigorous evolution of ammonia gas will be observed. The reaction is complete when the gas evolution ceases.

-

Allow the reaction mixture to cool.

-

Carefully quench the reaction by the successive slow addition of ethanol and then warm water to decompose the sodium salt of the indole and any excess sodium amide.

-

Extract the cooled reaction mixture with ether.

-

Wash the combined ether extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-methyl-d3-indole can be purified by vacuum distillation or recrystallization from a suitable solvent.[1]

Step 3: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of indoles.[2]

Materials:

-

2-Methyl-d3-indole

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H2)

-

Celite or other filter aid

Procedure:

-

In a hydrogenation flask, dissolve 2-methyl-d3-indole (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi, but this can be varied) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by vacuum distillation if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on literature values for the analogous non-deuterated compounds. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | N-Acetylation-d3 | o-Toluidine | N-(o-tolyl)acetamide-d3 | >95 | >98 |

| 2 | Madelung Cyclization | N-(o-tolyl)acetamide-d3 | 2-Methyl-d3-indole | 80-85[1] | >98[1] |

| 3 | Catalytic Hydrogenation | 2-Methyl-d3-indole | This compound | >95[2] | >99 |

Isotopic Purity: The isotopic purity of the final product is expected to be high (>98%), primarily determined by the isotopic purity of the starting deuterated acetylating agent (e.g., acetic anhydride-d6).

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the three-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Transformations

This diagram outlines the core chemical transformations involved in the synthesis.

Caption: Key chemical transformations in the synthesis.

Characterization

The successful synthesis and isotopic labeling of this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the absence of the methyl singlet around 1.2-1.5 ppm that is present in the non-deuterated 2-methylindoline. The integration of the remaining aromatic and aliphatic protons should be consistent with the indoline structure.

-

²H NMR will show a signal corresponding to the CD3 group, confirming the presence and location of the deuterium label.

-

¹³C NMR will show a characteristic septet for the CD3 carbon due to coupling with deuterium, and the signals for the other carbons in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of this compound (C9H8D3N), which will be three mass units higher than that of the unlabeled compound. The isotopic distribution pattern will also confirm the high isotopic purity.

This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound, a valuable tool for advanced research in drug metabolism and pharmacokinetics.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated 2-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylindoline, with a special focus on its deuterated analogue. While specific experimental data for deuterated 2-methylindoline is limited in publicly accessible literature, this guide extrapolates key properties based on the well-characterized non-deuterated form and the known effects of isotopic labeling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing available data, outlining experimental protocols, and discussing potential biological significance.

Introduction

2-Methylindoline is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2][3][4] Its structure, featuring a bicyclic system of a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group at the 2-position, imparts unique chemical reactivity and potential for biological activity.[2]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic and metabolic profiles of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic pathways that involve the cleavage of this bond. This can result in improved metabolic stability, increased half-life, and potentially reduced formation of toxic metabolites.

This guide will summarize the known physical and chemical properties of 2-methylindoline and its deuterated form, provide detailed experimental protocols for its synthesis and characterization, and explore its potential biological relevance.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of standard and deuterated 2-methylindoline are summarized in the tables below. It is important to note that while extensive data is available for the standard compound, specific experimental values for the deuterated analogue are scarce. The values for the deuterated compound are largely assumed to be similar to the non-deuterated form, with notable exceptions in properties influenced by isotopic mass.

Table 1: Physical Properties of 2-Methylindoline and Deuterated 2-Methylindoline

| Property | 2-Methylindoline | Deuterated 2-Methylindoline (d3) | Source |

| Molecular Formula | C₉H₁₁N | C₉H₈D₃N | |

| Molecular Weight | 133.19 g/mol | 136.21 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | Assumed to be a colorless to pale yellow liquid or solid | |

| Melting Point | Not available | Not available | |

| Boiling Point | 228-229 °C | Assumed to be similar to 2-methylindoline | |

| Density | 1.023 g/mL at 25 °C | Assumed to be slightly higher than 2-methylindoline | |

| Refractive Index (n20/D) | 1.569 | Assumed to be similar to 2-methylindoline |

Table 2: Chemical Properties of 2-Methylindoline and Deuterated 2-Methylindoline

| Property | 2-Methylindoline | Deuterated 2-Methylindoline (d3) | Source |

| pKa | Not available | Assumed to be similar to 2-methylindoline | |

| Solubility | Soluble in organic solvents | Assumed to be soluble in organic solvents | |

| Stability | Stable under normal conditions | Assumed to be stable under normal conditions |

Experimental Protocols

Synthesis

3.1.1. Synthesis of 2-Methylindoline

A common method for the synthesis of 2-methylindoline is the catalytic hydrogenation of 2-methylindole.

-

Materials: 2-methylindole, acidic ionic liquid (e.g., (4-sulfonic acid butyl) triethyl ammonium dihydrogen phosphate), platinum-C catalyst, hydrogen gas, sodium hydroxide solution, toluene.

-

Procedure:

-

In a pressure reactor, combine 2-methylindole, the acidic ionic liquid, and the platinum-C catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., to 40 kg).

-

Heat the reaction mixture (e.g., to 50 °C) and stir for a designated time (e.g., 4.5 hours).

-

After the reaction is complete, cool the reactor and add water.

-

Neutralize the solution with sodium hydroxide to a pH of 9-10.

-

Filter to remove the catalyst.

-

Extract the aqueous layer with toluene.

-

The toluene solution containing 2-methylindoline can then be purified, for example, by distillation.

-

Another method involves the hydrogenation and intramolecular cyclization of β-methyl nitrostyrene using a Raney nickel catalyst.

-

Materials: 2-chloro-β-methyl nitrostyrene, Raney nickel catalyst, cuprous chloride, sodium carbonate, water, hydrogen gas, toluene.

-

Procedure:

-

Combine 2-chloro-β-methyl nitrostyrene, Raney nickel, cuprous chloride, sodium carbonate, and water in a pressure reactor.

-

Pressurize the reactor with hydrogen gas (e.g., to 40 kg).

-

Heat the mixture (e.g., to 100 °C) for a set duration (e.g., 8 hours).

-

After cooling, add toluene to the reaction mixture and stir.

-

Filter to recover the catalyst.

-

The 2-methylindoline can be isolated from the toluene solution by distillation under reduced pressure.

-

3.1.2. Synthesis of Deuterated 2-Methylindoline (Conceptual)

The synthesis of deuterated 2-methylindoline can be achieved through isotopic labeling techniques. A common strategy is to use a deuterated starting material or a deuterating agent during the synthesis. For example, a deuterated version of the synthesis from 2-methylindole could be envisioned.

-

Materials: 2-methylindole, deuterated acidic medium (e.g., D₂SO₄ in D₂O), a suitable catalyst, and a deuterium source (e.g., D₂ gas).

-

Procedure: The synthesis would follow a similar protocol to the non-deuterated version, but with the substitution of deuterated reagents to introduce the deuterium atoms onto the molecule. The specific positions of deuteration would depend on the reaction mechanism and the chosen deuterated reagents.

A general workflow for the synthesis and purification is depicted below.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylindoline and for confirming the position and extent of deuteration in its labeled analogue.

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: This technique provides information about the hydrogen atoms in the molecule. For deuterated 2-methylindoline, the absence of signals at specific chemical shifts will confirm the positions of deuterium substitution.

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum will be similar for both the deuterated and non-deuterated forms, although minor isotopic shifts may be observed.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Analysis: The mass spectrum of 2-methylindoline will show a molecular ion peak corresponding to its molecular weight. For deuterated 2-methylindoline, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Analysis: The FTIR spectrum of 2-methylindoline will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. In the spectrum of deuterated 2-methylindoline, the C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

A general workflow for the analytical characterization is depicted below.

References

2-Methylindoline-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylindoline-d3, a deuterated analog of 2-Methylindoline. This document is intended for researchers in medicinal chemistry, pharmacology, and analytical sciences, offering key data, potential applications, and generalized experimental protocols.

Core Compound Data

This compound is a stable isotope-labeled form of 2-Methylindoline, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research and development applications, particularly in quantitative analysis where it can be used as an internal standard.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for both this compound and its non-deuterated counterpart, 2-Methylindoline.

| Property | This compound | 2-Methylindoline |

| CAS Number | 1246815-31-5[1] | 6872-06-6[2][3] |

| Molecular Formula | C₉H₈D₃N[4] | C₉H₁₁N[2] |

| Molecular Weight | 136.21 g/mol | 133.19 g/mol |

| Synonyms | 2-(trideuteriomethyl)-2,3-dihydro-1H-indole | α-Methyldihydroindole, 2,3-Dihydro-2-methylindole |

Applications in Research and Drug Development

While specific research applications for this compound are not extensively documented, the known biological activity of its parent compound, 2-Methylindoline, suggests its utility in several areas of drug discovery and development. 2-Methylindoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Derivatives of 2-methylindoline have been investigated for a range of biological activities, including:

-

Antihypertensive Agents: It is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide.

-

Neurological Disorders: Its structural similarity to biologically active compounds makes it a candidate for the development of new drugs targeting neurological disorders.

-

Receptor Antagonism: Derivatives have been explored as MT2-selective melatonin receptor antagonists and dopamine D2/D4 receptor antagonists.

-

Enzyme Inhibition: It has been used as a reactant in the preparation of inhibitors for NOD1-induced nuclear factor-κB (NF-κB) activation and norepinephrine reuptake inhibitors.

Given these applications, this compound is an invaluable tool for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies of novel 2-methylindoline-based drug candidates, serving as a non-radioactive, stable internal standard for accurate quantification in biological matrices.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a generalized workflow for the use of this compound as an internal standard for the quantification of a non-deuterated analyte (e.g., a 2-methylindoline derivative) in a biological matrix.

1. Preparation of Stock Solutions and Standards:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions of the analyte at known concentrations.

- Prepare a working solution of the internal standard (IS), this compound, at a fixed concentration.

2. Sample Preparation:

- To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the IS working solution.

- Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

- Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Inject the prepared sample onto an appropriate liquid chromatography (LC) column.

- Develop a gradient elution method to achieve chromatographic separation of the analyte and the IS.

- Optimize the mass spectrometer (MS) parameters for the detection of both the analyte and the IS. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

- Acquire data for the calibration standards and the unknown samples.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conceptual Synthetic Pathway: Preparation of 2-Methylindoline

The following is a conceptual synthesis route for 2-methylindoline based on methods described in patent literature. This method could be adapted for the synthesis of this compound by using a deuterated starting material.

Reaction: Catalytic hydrogenation and intramolecular cyclization of a substituted β-methyl nitrostyrene.

Starting Materials:

-

2-halogenated-β-methyl nitrostyrene

-

Raney nickel (catalyst)

-

Cuprous halide (e.g., cuprous chloride)

-

An alkali (e.g., sodium carbonate)

-

A suitable solvent (e.g., water)

-

Hydrogen gas

Procedure:

-

The 2-halogenated-β-methyl nitrostyrene, Raney nickel catalyst, cuprous halide, and alkali are combined in an aqueous solution.

-

The mixture is subjected to catalytic hydrogenation under hydrogen pressure at an elevated temperature.

-

The hydrogenation reduces the nitro group and is followed by an intramolecular cyclization to form the 2-methylindoline ring.

-

Upon completion of the reaction, the catalyst is filtered off.

-

The product is extracted from the aqueous phase using an organic solvent (e.g., toluene).

-

The final product is purified by reduced pressure distillation.

Visualizations

The following diagrams illustrate a conceptual synthetic pathway for 2-methylindoline and a typical workflow for using a deuterated internal standard in quantitative analysis.

Caption: Conceptual synthetic pathway for 2-methylindoline.

Caption: Workflow for quantitative analysis using an internal standard.

References

A Technical Guide to 2-Methylindoline-d3: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylindoline-d3, a deuterated analog of 2-Methylindoline, which is a valuable tool in various research and development applications. This document outlines its commercial availability, potential synthetic routes, and its primary application as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Suppliers

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. Key suppliers include LGC Standards, which distributes products from Toronto Research Chemicals (TRC), and Santa Cruz Biotechnology. When purchasing this compound, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the isotopic enrichment and chemical purity.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Code (Example) | CAS Number | Molecular Formula | Notes |

| LGC Standards (TRC) | TRC-M313492 | 1246815-31-5 | C₉H₈D₃N | Certificate of Analysis available upon request.[1] |

| Santa Cruz Biotechnology | sc-##### | 1246815-31-5 | C₉H₈D₃N | Certificate of Analysis available for lot-specific data.[2] |

| ChemicalBook | Multiple | 1246815-31-5 | C₉H₈D₃N | Lists various suppliers.[3] |

Physicochemical and Quantitative Data

The precise quantitative data for this compound, such as isotopic enrichment and chemical purity, are lot-specific and must be obtained from the supplier's Certificate of Analysis. However, typical specifications for high-quality deuterated standards are provided below for reference. The physical properties of the unlabeled 2-Methylindoline are also included for context.

Table 2: Physicochemical and Typical Quantitative Data for this compound

| Property | Value | Source |

| Chemical Identity | ||

| IUPAC Name | 2-(trideuteriomethyl)-2,3-dihydro-1H-indole | LGC Standards[1] |

| CAS Number | 1246815-31-5 | LGC Standards[1] |

| Molecular Formula | C₉H₈D₃N | Santa Cruz Biotechnology |

| Molecular Weight | 136.21 g/mol | Santa Cruz Biotechnology |

| Quantitative Data (Typical) | ||

| Isotopic Enrichment | ≥98% | General Supplier Information |

| Chemical Purity | ≥98% (by GC/MS or HPLC) | General Supplier Information |

| Physical Properties (Unlabeled 2-Methylindoline) | ||

| CAS Number (Unlabeled) | 6872-06-6 | LGC Standards |

| Boiling Point | 228-229 °C | ChemicalBook |

| Density | 1.023 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.569 | ChemicalBook |

Experimental Protocols

Synthesis of this compound

Protocol 1: Plausible Synthesis of this compound

Step 1: Deuteration of 2-Methylindole

-

Materials: 2-methylindole, deuterated sulfuric acid (D₂SO₄), and deuterated methanol (CD₃OD).

-

Procedure: Dissolve 2-methylindole in a solution of 20 wt % D₂SO₄ in CD₃OD.

-

Heat the reaction mixture at a temperature between 60-90 °C. The reaction progress can be monitored by ¹H NMR to observe the disappearance of the methyl protons.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the deuterated 2-methylindole with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylindole-d3.

Step 2: Reduction of 2-Methylindole-d3 to this compound

-

Materials: 2-methylindole-d3, a suitable reducing agent (e.g., catalytic hydrogenation with Raney nickel or platinum-carbon), and a solvent (e.g., acidic ionic liquid or a standard organic solvent).

-

Procedure: Dissolve the 2-methylindole-d3 in the chosen solvent.

-

Add the catalyst and subject the mixture to hydrogenation under pressure (e.g., 20-60 atmospheres) and at a suitable temperature (e.g., 40-120 °C).

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the catalyst.

-

Isolate and purify the this compound product through distillation under reduced pressure.

Application as an Internal Standard in LC-MS Analysis

This compound is an ideal internal standard for the quantification of 2-methylindoline in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The following is a general protocol for its use.

Protocol 2: Use of this compound as an Internal Standard

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the assay.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-methylindoline and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

-

Determine the concentration of 2-methylindoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Biological Context

Direct research on the signaling pathways specifically modulated by this compound is not available, as its primary use is as a stable isotope-labeled internal standard. However, the parent compound, 2-methylindoline, and its derivatives are known to possess biological activities. For instance, 2-methylindoline is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide. Derivatives of indoline have been explored for a range of pharmacological effects, including antioxidant and anti-inflammatory properties. Some indoline-containing compounds have been investigated as inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine reuptake inhibitors, and dopamine D2/D4 receptor antagonists.

The diagram below illustrates a hypothetical interaction of an indoline derivative with a generic signaling pathway, based on the known biological activities of this class of compounds.

Caption: Hypothetical modulation of a signaling pathway by an indoline derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative analysis experiment using this compound as an internal standard.

Caption: A typical experimental workflow for using this compound.

References

Safety data sheet and handling precautions for 2-Methylindoline-d3

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Methylindoline-d3 is a stable isotope-labeled version of 2-Methylindoline.[1] The primary difference is the presence of three deuterium atoms on the methyl group, which increases the molecular weight.[1]

| Property | Value | Source(s) |

| Chemical Name | 2-(trideuteriomethyl)-2,3-dihydro-1H-indole | [1] |

| Synonyms | 2,3-Dihydro-2-methyl-1H-indole-d3, NSC 65598-d3, alpha-Methyldihydroindole-d3 | [1] |

| Molecular Formula | C₉H₈D₃N | [1] |

| Molecular Weight | 136.21 g/mol | |

| Appearance | Dark yellow to colorless liquid | |

| Physical State | Liquid | |

| Boiling Point | 227 - 229 °C / 440.6 - 444.2 °F | |

| Melting Point | -51 °C / -59.8 °F | |

| Flash Point | 93 °C / 200.1 °F | |

| Density | 1.023 g/mL at 25 °C | |

| Refractive Index | n20/D 1.569 | |

| Water Solubility | Negligible | |

| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. |

Hazard Identification and GHS Classification

2-Methylindoline is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H412: Harmful to aquatic life with long lasting effects |

(Data based on GHS classifications for 2-Methylindoline)

Signal Word: Danger

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize risk.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 or equivalent standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. For large-scale use or in emergencies, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

General Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe mist, vapors, or spray.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water. |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |

Note to Physician: Treat symptomatically.

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a general workflow for handling this compound in a laboratory setting.

-

Preparation and Pre-use Checklist:

-

Verify the identity and purity of this compound.

-

Read and understand the Safety Data Sheet (SDS) for the non-deuterated analogue.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary PPE (gloves, safety glasses, lab coat).

-

Prepare all necessary equipment and reagents for the experiment.

-

Have appropriate waste containers ready.

-

-

Handling and Use:

-

Conduct all manipulations of the compound within a certified chemical fume hood.

-

Use a properly calibrated balance for weighing the liquid.

-

Use appropriate glassware and equipment to avoid spills.

-

Keep the container tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

The container should be kept tightly sealed.

-

-

Spill and Waste Disposal:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Prevent the product from entering drains.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not release it into the environment.

-

-

Post-use:

-

Decontaminate all work surfaces and equipment.

-

Remove PPE carefully to avoid skin contamination.

-

Wash hands thoroughly.

-

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for handling this compound.

References

An In-depth Technical Guide on the Solubility of 2-Methylindoline-d3 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Methylindoline, a crucial parameter for its application in pharmaceutical synthesis, drug discovery, and materials science.[1][2] Due to the scarcity of specific quantitative data for the deuterated analog, 2-Methylindoline-d3, this document focuses on the well-documented solubility of 2-Methylindoline. The isotopic substitution of hydrogen with deuterium is generally considered to have a negligible effect on solubility in organic solvents.

Physicochemical Properties and Solubility Profile

2-Methylindoline (CAS No: 6872-06-6) is a heterocyclic organic compound with the molecular formula C₉H₁₁N.[3][4] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[5] Understanding its solubility is essential for designing synthetic routes, developing formulations, and performing various in vitro and in vivo studies.

Qualitative Solubility Summary:

The fundamental principle of "like dissolves like" governs the solubility of 2-Methylindoline. As a weakly polar compound with an aromatic structure, it exhibits good solubility in many organic solvents and limited solubility in water.

-

High Solubility: The compound is known to be soluble in polar aprotic and polar protic organic solvents such as chloroform, methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Limited Solubility: It has limited or negligible solubility in water, a common characteristic for many organic compounds featuring aromatic rings.

Table 1: Qualitative Solubility of 2-Methylindoline

| Solvent Class | Example Solvents | Qualitative Solubility | Reference |

| Halogenated | Chloroform, Dichloromethane | Soluble | |

| Alcohols | Methanol, Ethanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Aqueous | Water | Negligible/Limited |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the Thermodynamic Shake-Flask Method is the gold standard. This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid or liquid)

-

High-purity organic solvent (e.g., HPLC grade)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent to generate a calibration curve.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed glass vial. This ensures that undissolved solute remains, which is necessary to achieve equilibrium.

-

Equilibration: The vials are placed in a shaker and agitated at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 72 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully drawn and filtered through a chemically inert syringe filter to remove any remaining particulate matter.

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, typically HPLC. The sample is injected into the HPLC system, and its concentration is calculated by comparing its peak area to the calibration curve generated from the standard solutions.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (µM) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining thermodynamic solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

This guide outlines the known solubility profile of 2-Methylindoline and provides a robust, standardized protocol for the precise quantitative determination of this compound solubility. Accurate solubility data is paramount for the successful progression of research and development projects in the chemical and pharmaceutical sciences.

References

Technical Guide: Purity and Isotopic Enrichment of 2-Methylindoline-d3 Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical quality attributes of 2-Methylindoline-d3, a deuterated internal standard essential for quantitative bioanalytical studies. Accurate characterization of its chemical purity and isotopic enrichment is paramount for ensuring data integrity and reliability in regulated drug development.

Introduction to this compound

This compound (C₉H₈D₃N) is a stable isotope-labeled analog of 2-Methylindoline.[1][2] It is frequently employed as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its utility lies in its ability to mimic the analytical behavior of the unlabeled analyte, correcting for variations in sample preparation, injection volume, and ionization efficiency. The three deuterium atoms on the methyl group provide a distinct mass shift, allowing for its differentiation from the endogenous analyte without significantly altering its chemical properties.

The reliability of quantitative data derived from methods using this compound is directly dependent on the quality of the standard. Two key parameters define this quality: chemical purity and isotopic enrichment.

Quantitative Data Summary

The quality of a this compound standard is defined by its chemical and isotopic purity. The following tables summarize typical specifications for a high-quality standard. Data is representative of commercially available reference materials.

Table 1: Chemical Purity Specifications

| Parameter | Analytical Method | Typical Specification |

| Chemical Purity | GC-MS, LC-MS | ≥ 98% |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values (C, H, N) |

| Residual Solvents | Headspace GC-MS | ≤ 0.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Table 2: Isotopic Enrichment Specifications

| Parameter | Analytical Method | Typical Specification |

| Isotopic Enrichment | Mass Spectrometry, NMR | ≥ 99 atom % D |

| Isotopic Purity (d₃ Species) | Mass Spectrometry | ≥ 98.5% |

| d₀ Content | Mass Spectrometry | ≤ 0.5% |

| d₁ Content | Mass Spectrometry | ≤ 1.0% |

| d₂ Content | Mass Spectrometry | ≤ 1.5% |

Note: Isotopic enrichment refers to the percentage of deuterium at the labeled positions, while isotopic purity refers to the percentage of molecules that are the fully deuterated (d₃) species. A D₃-labeled molecule with 99.5% isotopic enrichment will contain approximately 98.5% of the CD₃ species and 1.5% of the CD₂H species.[3][4]

Experimental Protocols

Detailed below are the methodologies for determining the chemical purity and isotopic enrichment of this compound.

Protocol for Chemical Purity by GC-MS

Gas chromatography-mass spectrometry is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound.[5]

Objective: To separate and identify any volatile organic impurities and to quantify the purity of the this compound standard.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: Typically a non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10 µg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (if applicable):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 350

-

Source Temperature: 230 °C

-

-

Data Analysis:

-

The chemical purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks (excluding the solvent peak).

-

Purity (%) = (Area of this compound Peak / Total Peak Area) x 100

-

Protocol for Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the primary technique for determining the isotopic enrichment and distribution of labeled compounds.

Objective: To determine the percentage of deuterium incorporated at the specified positions and to quantify the distribution of different isotopologues (d₀, d₁, d₂, d₃).

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-Orbitrap HRMS) coupled to a suitable inlet (LC, GC, or direct infusion).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in an appropriate solvent (e.g., acetonitrile/water for LC-MS).

-

Mass Spectrometry Analysis:

-

Acquire a high-resolution full scan mass spectrum of the molecular ion cluster.

-

Ensure sufficient signal intensity to accurately measure the low-abundance isotopologues.

-

-

Data Analysis:

-

Extract the ion currents for the molecular ions corresponding to the unlabeled (d₀) and the various deuterated species (d₁, d₂, d₃).

-

The relative intensities of these ions are used to calculate the isotopic distribution.

-

Isotopic Enrichment (Atom % D) is calculated based on the weighted average of the deuterium content across all species. A common approach involves comparing the measured isotope pattern to theoretical patterns calculated for different enrichment levels.

-

Protocol for Structural Confirmation and Isotopic Purity by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and the position of the deuterium labels. It can also be used to determine isotopic abundance.

Objective: To confirm the identity of the compound, verify the location of the deuterium labels, and provide an independent measure of isotopic purity.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methyl protons (at ~1.3 ppm) confirms successful deuteration at that position.

-

Integration of the residual proton signal at the labeled position against a non-labeled proton signal in the molecule allows for the quantification of isotopic purity.

-

-

²H NMR Acquisition:

-

Acquire a deuterium NMR spectrum.

-

A signal at the chemical shift corresponding to the methyl group confirms the presence and location of the deuterium label.

-

-

¹³C NMR Acquisition:

-

Acquire a standard carbon NMR spectrum.

-

The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be significantly attenuated compared to the unlabeled analog, further confirming deuteration.

-

Visualizations

Workflow for Purity and Enrichment Analysis

The following diagram illustrates the typical analytical workflow for the quality control of a this compound standard.

Concept of Isotopic Enrichment vs. Purity

This diagram illustrates the relationship between isotopic enrichment at a specific site and the resulting distribution of molecular species (isotopologues).

References

The Strategic Utility of 2-Methylindoline-d3 in Modern Chemical Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in contemporary chemical and pharmaceutical research. This technical guide delves into the multifaceted applications of 2-Methylindoline-d3, a deuterated analog of 2-methylindoline, in advanced chemical synthesis. We explore its critical role as an internal standard in quantitative mass spectrometry, its utility in elucidating metabolic pathways through isotope tracing, and its function as a deuterated building block in the synthesis of novel or improved active pharmaceutical ingredients (APIs). This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to offer a comprehensive resource for professionals in the field.

Introduction: The Significance of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a powerful tool in drug discovery and development. The substitution of hydrogen with deuterium can profoundly influence the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE). This effect can decrease the rate of metabolic reactions that involve C-H bond cleavage, a common step in drug metabolism by cytochrome P450 (CYP) enzymes.[1]

The strategic incorporation of deuterium can therefore lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing.[1]

-

Reduced Formation of Toxic Metabolites: By blocking or slowing certain metabolic pathways, deuterium substitution can reduce the formation of reactive or toxic metabolites.[1]

-

Enhanced Bioavailability: Deuteration can decrease presystemic (first-pass) metabolism, allowing more of the active drug to reach systemic circulation.

-

Tracers in Metabolic Studies: The distinct mass of deuterium allows for the tracking of molecules and their metabolites in complex biological systems.[1]

This compound, with its deuterated methyl group, is a versatile reagent that embodies these advantages. The indoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[2] This guide will explore the practical applications of its deuterated form.

This compound as an Internal Standard in Bioanalysis

Stable isotope-labeled compounds are the gold standard for internal standards (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This compound is an ideal IS for the quantification of 2-methylindoline or its derivatives in biological matrices.

Principle: A known amount of the deuterated IS is added to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. Because the SIL-IS is nearly identical to the analyte in its physicochemical properties, it experiences the same extraction recovery, chromatographic retention, and ionization response in the mass spectrometer. Any sample-to-sample variability is therefore corrected for by normalizing the analyte's response to the IS's response, leading to highly accurate and precise quantification.

Data Presentation: Bioanalytical Method Validation Parameters

The following table summarizes the typical acceptance criteria for a validated LC-MS/MS bioanalytical method, in accordance with FDA and ICH M10 guidelines.

| Parameter | Objective | Acceptance Criteria |

| Specificity & Selectivity | Ensure no interference from endogenous matrix components. | Response of interfering peaks <20% of LLOQ for analyte; <5% for IS. |

| Accuracy & Precision | Determine the closeness to the nominal value and reproducibility. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Calibration Curve | Demonstrate the relationship between response and concentration. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response is at least 5-fold the response of the blank. |

| Matrix Effect | Assess the impact of matrix components on ionization. | IS-normalized matrix factor CV ≤15% across at least 6 matrix lots. |

| Stability | Evaluate analyte stability under various conditions. | Mean concentration within ±15% of nominal concentration. |

Experimental Protocol: Quantification of 2-Methylindoline in Human Plasma

This protocol describes a representative LC-MS/MS method for quantifying 2-methylindoline using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean vial or 96-well plate.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

-

LC System: UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

3. Mass Spectrometry Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Methylindoline | 134.1 | 119.1 (loss of CH₃) | 100 | 15 |

| This compound | 137.1 | 119.1 (loss of CD₃) | 100 | 18 |

Mandatory Visualization: Bioanalytical Workflow

Caption: Workflow for the quantification of 2-methylindoline using a deuterated internal standard.

Application in Metabolic Studies

Isotope tracing is a powerful technique for tracking the metabolic fate of a compound in vitro and in vivo. Administering a deuterated compound like this compound allows researchers to distinguish the parent compound and its metabolites from endogenous molecules by their unique mass signatures.

Principle: When this compound is introduced into a biological system (e.g., liver microsomes, hepatocytes, or a whole organism), its metabolic transformation can be monitored by LC-MS. The deuterated methyl group acts as a stable isotopic label. If metabolism occurs at the methyl group (e.g., hydroxylation followed by oxidation), the resulting metabolites will retain the deuterium label, albeit with a mass shift corresponding to the metabolic transformation. If metabolism occurs elsewhere on the molecule, the d3-label will remain intact on the fragment containing the methyl group. This allows for unambiguous identification of drug-related material.

A key advantage of using deuterium is the kinetic isotope effect. The stronger C-D bond can slow down the rate of oxidation at the methyl group. This can be used to probe the importance of a specific metabolic pathway. For instance, if N-demethylation or oxidation of a methyl group is a major clearance pathway, deuterating that group can significantly alter the drug's pharmacokinetic profile.

Data Presentation: Potential Metabolites of 2-Methylindoline

Based on the known metabolism of indoline-containing drugs like Indapamide, the following metabolic pathways for 2-methylindoline can be proposed.

| Metabolite ID | Transformation | Change in Mass (from d3-parent) |

| M1 | Ring Hydroxylation | +16 Da |

| M2 | N-Dealkylation (if N-substituted) | Varies |

| M3 | Methyl Group Hydroxylation | +16 Da |

| M4 | Aromatization (to 2-Methylindole-d3) | -2 Da |

| M5 | Glucuronide Conjugation (of M1 or M3) | +176 Da |

| M6 | Sulfate Conjugation (of M1 or M3) | +80 Da |

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to assess the metabolic stability of this compound in human liver microsomes (HLM).

1. Incubation

-

Prepare an incubation mixture containing:

-

Human Liver Microsomes (0.5 mg/mL final concentration).

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺).

-

Phosphate buffer (100 mM, pH 7.4).

-

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (1 µM final concentration).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

2. Reaction Quenching

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile (with a suitable internal standard if needed for absolute quantification) to stop the reaction.

-

Process the samples as described in the bioanalytical protocol (Section 2).

3. Analysis

-

Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound (this compound) over time.

-

Perform metabolite identification by searching for the predicted masses of potential metabolites (as listed in the table above) in full-scan or product-ion scan data.

4. Data Calculation

-

Plot the natural log of the percentage of this compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

Mandatory Visualization: Metabolic Pathway of 2-Methylindoline

Caption: Proposed metabolic pathways for this compound.

This compound as a Synthetic Building Block

The use of deuterated building blocks is a highly efficient strategy for synthesizing deuterated APIs. By incorporating the deuterium label early in the synthetic sequence, complex purification steps to separate labeled and unlabeled species at the final API stage can be avoided. This compound serves as a valuable precursor for creating deuterated analogs of drugs that contain the 2-methylindoline scaffold.

Principle: The most prominent example of a drug derived from this scaffold is Indapamide, an antihypertensive diuretic. By starting with a deuterated precursor, a deuterated version of Indapamide can be synthesized. This deuterated Indapamide could potentially exhibit an altered metabolic profile, as the indoline ring is known to be a site of metabolism.

Data Presentation: Synthesis of Deuterated Indapamide

The following table outlines the key reaction steps and expected yields for the synthesis of a deuterated Indapamide analog starting from 2-methylindoline. The protocol is adapted for a deuterated starting material.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | N-amination via Nitrosation/Reduction | This compound | NaNO₂, HCl; then Zn, Acetic Acid | 1-Amino-2-methylindoline-d3 | ~70-80% |

| 2 | Acylation | 1-Amino-2-methylindoline-d3 | 4-Chloro-3-sulfamoylbenzoyl chloride | Deuterated Indapamide | ~85-95% |

Experimental Protocol: Synthesis of Deuterated Indapamide

This protocol describes a two-step synthesis of an Indapamide analog where the methyl group is deuterated.

Step 1: Synthesis of 1-Amino-2-methylindoline-d3

-

Nitrosation: Dissolve this compound (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 1 hour. The N-nitroso intermediate will precipitate. Filter and wash with cold water.

-

Reduction: Suspend the crude N-nitroso intermediate in acetic acid. Add zinc dust (3.0 eq) portion-wise, keeping the temperature below 40°C. Stir for 2 hours at room temperature. Filter off the zinc salts and neutralize the filtrate with a strong base (e.g., NaOH) to pH > 10. Extract the aqueous layer with an organic solvent (e.g., toluene). Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo to yield 1-Amino-2-methylindoline-d3.

Step 2: Synthesis of 4-Chloro-N-(2-(methyl-d3)-indolin-1-yl)-3-sulfamoylbenzamide (Deuterated Indapamide)

-

Dissolve 1-Amino-2-methylindoline-d3 (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0-5°C.

-

Add a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield pure deuterated Indapamide.

Mandatory Visualization: Synthetic Pathway

Caption: Synthesis of deuterated Indapamide from this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemical synthesis and drug development. Its application as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical assays. As an isotopic tracer, it provides an unambiguous means to investigate metabolic pathways and the kinetic isotope effect allows for the modulation of a drug's pharmacokinetic properties. Furthermore, its use as a deuterated building block offers an efficient and strategic route to novel deuterated pharmaceuticals with potentially improved therapeutic profiles. The methodologies and data presented in this guide underscore the significant potential of this compound in advancing modern pharmaceutical science.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Analytes Using 2-Methylindoline-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1][2] Deuterated internal standards, which are analogs of the target analyte with one or more hydrogen atoms replaced by deuterium, are considered the gold standard in mass spectrometry-based quantification.[2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar effects from the sample matrix, extraction process, and instrument variability, thus providing a reliable means for normalization.[1][2]

This document provides detailed application notes and protocols for the use of a deuterated 2-methylindoline analog, specifically Indapamide-d3, in the quantitative analysis of the antihypertensive drug Indapamide in human whole blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte of Interest: Indapamide

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. It contains a 2-methylindoline functional group, which is a key structural feature. Accurate quantification of Indapamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Internal Standard: Indapamide-d3

For the quantitative analysis of Indapamide, its deuterated analog, Indapamide-d3, serves as an ideal internal standard. The deuterium atoms are located on the 2-methylindoline moiety of the molecule. This ensures that the internal standard closely mimics the behavior of the analyte throughout the analytical process.

Application: Quantitative Analysis of Indapamide in Human Whole Blood by LC-MS/MS

This section details a validated bioanalytical method for the determination of Indapamide in human whole blood, employing Indapamide-d3 as the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for Indapamide analysis.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.25–50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

| Recovery (Indapamide) | >80% |

| Recovery (Indapamide-d3) | >80% |

| Precision | Method is precise |

| Accuracy | Method is accurate |

Table 2: Mass Spectrometry Parameters

| Parameter | Indapamide | Indapamide-d3 (Internal Standard) |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 364.0 | 367.0 |

| Product Ion (m/z) | 188.9 | 188.9 |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in a suitable solvent (e.g., methanol).

-

Indapamide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide-d3 in a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Indapamide stock solution to create calibration standards covering the desired concentration range (e.g., 0.25-50 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Indapamide-d3 at a fixed concentration. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.

Sample Preparation (Liquid-Liquid Extraction)

-

To a polypropylene tube, add a specific volume of the whole blood sample (e.g., 100 µL).

-

Add the internal standard spiking solution.

-

Vortex briefly to mix.

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

-

Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 μL.

-

Total Run Time: 3.0 min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization source.

-

Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode.

Data Analysis

The concentration of Indapamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Indapamide in the unknown samples is then interpolated from this calibration curve.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Indapamide.

Caption: Simplified signaling pathway of Indapamide's diuretic action.

References

Application Notes and Protocols: 2-Methylindoline-d3 in Pharmacokinetic and Drug Metabolism Studies

Introduction

2-Methylindoline-d3 is a deuterated analog of 2-methylindoline, a core structural motif present in various pharmacologically active compounds. In pharmacokinetic (PK) and drug metabolism (DM) studies, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the unlabeled analyte ensure they co-elute chromatographically and exhibit similar ionization efficiency, which corrects for variability during sample preparation and analysis. This application note details the use of a deuterated internal standard containing the 2-methylindoline moiety in a bioequivalence study of Indapamide, a drug that features this chemical structure.

Application: Bioanalytical Method for Indapamide Quantification in Human Whole Blood

A robust and sensitive LC-MS/MS method for the quantification of Indapamide in human whole blood has been developed and validated using a deuterated internal standard, Indapamide-d3. This method is suitable for pharmacokinetic studies, as demonstrated in a bioequivalence study of two sustained-release tablet formulations.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Indapamide obtained from a bioequivalence study utilizing a deuterated internal standard.[1][2]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval for Geometric Mean Ratio |

| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 | 95.78% |

| AUC0-τ (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 | 97.91% |

| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 | - |

| t½ (h) | 22.49 ± 5.93 | 23.23 ± 4.48 | - |

| Tmax (h) | 1.9 ± 0.6 | 2.0 ± 0.5 | - |

Cmax: Maximum plasma concentration; AUC0-τ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Indapamide and the internal standard from human whole blood.[1]

-

Materials:

-

Human whole blood samples

-

Indapamide-d3 internal standard (IS) working solution

-

Diethyl ether

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (Methanol: 7.5 mM aqueous ammonium acetate, 70:30 v/v)

-

-

Procedure:

-

To a 500 µL aliquot of human whole blood, add the Indapamide-d3 internal standard solution.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Add 4.0 mL of diethyl ether for extraction.

-

Vortex mix for 5 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-